molecular formula C19H22ClN5O2 B2769487 8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione CAS No. 478253-10-0

8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2769487
CAS No.: 478253-10-0
M. Wt: 387.87
InChI Key: ZFKNVBQICUFZKT-RAXLEYEMSA-N
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Description

8-[Benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Its structure features:

  • 1,3-dimethyl groups at positions 1 and 3, common in theophylline analogs.
  • A benzyl(methyl)amino group at position 8, combining aromatic and tertiary amine functionalities, which may enhance lipophilicity and modulate receptor binding .

This compound is structurally distinct from classical xanthines (e.g., theophylline) due to its substitution pattern, which likely influences its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-13(20)10-11-25-15-16(23(3)19(27)24(4)17(15)26)21-18(25)22(2)12-14-8-6-5-7-9-14/h5-10H,11-12H2,1-4H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKNVBQICUFZKT-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478253-10-0
Record name 8-(BENZYL(ME)AMINO)-7-(3-CL-2-BUTENYL)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated using appropriate alkyl halides under basic conditions to introduce the dimethyl groups.

    Amination: The benzyl(methyl)amino group is introduced via nucleophilic substitution reactions, often using benzylamine and methylamine.

    Chlorobut-2-enyl Side Chain Addition: The chlorobut-2-enyl group is added through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorobut-2-enyl side chain, converting it to a butyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorobut-2-enyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the benzyl(methyl)amino group.

    Reduction: Reduced butyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, it can be used as a probe to study purine metabolism and its derivatives’ effects on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry

Industrially, it can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It may inhibit or modulate the activity of these enzymes, leading to altered cellular functions. The chlorobut-2-enyl side chain and benzyl(methyl)amino group play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Comparison with Similar Purine-2,6-dione Derivatives

Structural and Physicochemical Properties
Compound Name Substituents (Position 7) Substituents (Position 8) Melting Point (°C) Key NMR Features (δ, ppm) Reference
Target Compound (Z)-3-chlorobut-2-enyl Benzyl(methyl)amino Not reported Likely signals for CH2Cl (δ ~5–6)
7-Benzyl-1,3-dimethyl-8-phenyl-purine-2,6-dione (15) Benzyl Phenyl 164 3.39 (N1-CH3), 5.62 (CH2), aromatic δ 7.02–7.56
8-Biphenyl-purine-2,6-dione (19) None Biphenyl 333 Aromatic δ 7.40–8.23, 13.90 (NH)
Linagliptin (Hypoglycemic Agent) But-2-yn-1-yl (3R)-3-Aminopiperidin-1-yl Not reported Complex aromatic and piperidine signals
Etophylline 2-Hydroxyethyl None (1,3-dimethyl core) Not reported Hydroxyethyl δ ~3.5–4.0
Doxofylline 1,3-Dioxolan-2-ylmethyl None (1,3-dimethyl core) Not reported Dioxolane δ ~4.0–5.0

Key Observations :

  • Position 8 Substituents: The benzyl(methyl)amino group enhances lipophilicity compared to phenyl (compound 15) or biphenyl (compound 19) groups.
  • Melting Points : Higher melting points (e.g., 333°C for compound 19) correlate with extended aromatic systems, whereas the target compound’s melting point is unreported but expected to be lower due to its flexible substituents .

Biological Activity

The compound 8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN5O2C_{18}H_{20}ClN_5O_2. Its structure includes a purine base modified with a chlorobut-2-enyl side chain and a benzyl(methyl)amino group. The presence of these functional groups is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune regulation. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which enhance insulin secretion and reduce blood glucose levels.

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. In vitro studies have shown that it effectively inhibits DPP-IV activity, leading to enhanced insulin secretion in pancreatic beta cells. This mechanism is beneficial for managing type 2 diabetes mellitus.

Anticancer Properties

Several studies have suggested potential anticancer activity associated with this compound. It has been observed to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. For instance, it may inhibit the growth of certain tumor cells by interfering with their metabolic processes.

Cardiovascular Effects

The compound's ability to influence vascular function has also been studied. It may act as a vasodilator, improving blood flow and reducing vascular resistance. This effect could be attributed to its interaction with nitric oxide pathways.

Case Studies and Research Findings

StudyFindings
Inhibition of DPP-IV A study demonstrated that this compound significantly inhibited DPP-IV activity in vitro, leading to increased GLP-1 levels and improved insulin secretion in diabetic models .
Anticancer Activity In a trial involving human cancer cell lines, the compound showed dose-dependent inhibition of cell proliferation and induced apoptosis through caspase activation .
Vasodilatory Effects Research indicated that the compound enhanced endothelial function in isolated rat aorta preparations, suggesting potential applications in cardiovascular health .

Q & A

Basic: What are the optimal synthetic routes for preparing 8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione, and how can reaction yields be improved?

Methodological Answer:
Synthesis typically involves nucleophilic substitution at the 8-position of the purine core, followed by functionalization at the 7-position. For example:

  • Step 1: React 1,3-dimethylxanthine with benzyl(methyl)amine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 8-benzyl(methyl)amino group .
  • Step 2: Introduce the (Z)-3-chlorobut-2-enyl moiety via alkylation using (Z)-3-chloro-2-butenyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance regioselectivity .
  • Yield Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Yield improvements (10–15%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of purine to alkylating agent) and temperature (60–70°C) .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and computational techniques:

  • NMR: Confirm substitution patterns:
    • ¹H NMR: Benzyl protons (δ 7.2–7.4 ppm), methylamino group (δ 2.8–3.1 ppm), and (Z)-chlorobut-2-enyl protons (δ 5.5–6.0 ppm, coupling constant J = 10–12 Hz for Z-configuration) .
    • 13C NMR: Carbonyl signals (δ 160–170 ppm) and chlorinated alkene (δ 120–130 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Match experimental m/z with theoretical molecular weight (C₁₉H₂₁ClN₆O₂: 424.14 g/mol) .
  • Collision Cross-Section (CCS) Analysis: Compare experimental CCS values (via ion mobility spectrometry) with predicted values from molecular dynamics simulations .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage: Protect from light and moisture. Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation of the chlorobut-2-enyl group .
  • Stability Testing: Conduct accelerated degradation studies under stress conditions:
    • Thermal: 40–60°C for 48 hours.
    • Hydrolytic: pH 3–9 buffers at 25°C for 72 hours.
    • Photolytic: Expose to UV light (300–400 nm) for 24 hours.
      Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify impurities (e.g., dechlorinated byproducts) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from variations in assay conditions or biological models. Mitigation strategies include:

  • Standardized Assays: Use recombinant enzyme systems (e.g., DPP-4 inhibition assays for diabetes-related studies) with controlled pH (7.4), temperature (37°C), and co-factor concentrations .
  • Dose-Response Curves: Generate IC₅₀ values across multiple replicates (n ≥ 3) to assess reproducibility.
  • Orthogonal Validation: Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd) .
  • Data Normalization: Report activity relative to a positive control (e.g., linagliptin for DPP-4 inhibition) to enable cross-study comparisons .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Deconvolution: Combine chemoproteomics (e.g., activity-based protein profiling) with siRNA screening to identify interacting proteins .
  • Molecular Docking: Use software like AutoDock Vina to model interactions with putative targets (e.g., adenosine receptors or kinases). Validate predictions via mutagenesis (e.g., alanine scanning of binding pockets) .
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics on treated cell lines to map signaling cascades (e.g., MAPK/ERK pathways) .
  • In Vivo Validation: Use knockout mouse models to confirm target relevance (e.g., DPP-4<sup>−/−</sup> mice for glucose homeostasis studies) .

Advanced: How can researchers develop a stability-indicating analytical method for quantifying this compound in biological matrices?

Methodological Answer:

  • Chromatography: Optimize a reverse-phase UHPLC method:
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: Acetonitrile/0.1% formic acid (gradient: 10–90% acetonitrile over 5 minutes).
    • Detection: UV at 254 nm or tandem MS (MRM transition m/z 424 → 308) .
  • Validation Parameters:
    • Linearity: 0.1–100 µg/mL (R² > 0.99).
    • Recovery: >85% in plasma via protein precipitation (acetonitrile).
    • LOQ: 0.05 µg/mL with S/N ≥ 10.
  • Interference Testing: Ensure no co-elution with metabolites (e.g., dealkylated or hydroxylated derivatives) .

Advanced: What computational approaches are recommended for predicting degradation pathways?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 to model bond dissociation energies (BDEs) for labile groups (e.g., chlorobut-2-enyl moiety). Identify susceptible sites for hydrolysis or oxidation .
  • MD Simulations: Simulate aqueous solubility and aggregation propensity using GROMACS. Predict degradation products (e.g., HCl elimination under basic conditions) .
  • In Silico Metabolite Prediction: Employ software like Meteor (Lhasa Ltd.) to forecast Phase I/II metabolites .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

  • Analog Synthesis: Modify substituents systematically:
    • 8-Position: Replace benzyl(methyl)amino with cyclohexylamino or morpholino groups .
    • 7-Position: Test alternative alkenyl chains (e.g., fluorinated or branched variants) .
  • Biological Testing: Screen analogs against primary (e.g., enzyme inhibition) and secondary targets (e.g., cytotoxicity in HEK293 cells).
  • QSAR Modeling: Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

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